molecular formula C15H16ClNO3 B2608364 Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 338748-81-5

Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B2608364
CAS No.: 338748-81-5
M. Wt: 293.75
InChI Key: JUYUWPOLWQZNGA-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a synthetic organic compound with a complex structure that includes a chlorobenzyl group, a methyl group, and a pyridinecarboxylate moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the 4-chlorobenzyl chloride, which is then reacted with 2-methyl-3-pyridinecarboxylic acid under basic conditions to form the corresponding ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
  • Methyl 1-(4-bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
  • Methyl 1-(4-methylbenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Uniqueness

Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-10-13(15(19)20-2)7-8-14(18)17(10)9-11-3-5-12(16)6-4-11/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYUWPOLWQZNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC(=O)N1CC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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